(4-Fluoro-5-formyl-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative notable for its unique structure and potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. This compound features a trifluoromethyl group and a formyl group, which contribute to its reactivity and biological activity. The compound is classified under boronic acids, which are widely used in organic synthesis and pharmaceutical applications due to their ability to form covalent bonds with diols.
The synthesis of (4-Fluoro-5-formyl-2-(trifluoromethyl)phenyl)boronic acid typically involves several steps, including the formation of the boronic acid moiety through the reaction of a trifluoromethyl-substituted phenyl compound with a boron reagent. One common method includes:
The molecular formula for (4-Fluoro-5-formyl-2-(trifluoromethyl)phenyl)boronic acid is , with a molecular weight of approximately 207.92 g/mol. The structure consists of:
The InChI Key for this compound is SWUPLEAGZOKLNX-UHFFFAOYSA-N, and its SMILES representation is OB(O)C1=C(C=C(F)C=C1)C(F)(F)F
.
(4-Fluoro-5-formyl-2-(trifluoromethyl)phenyl)boronic acid participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for (4-Fluoro-5-formyl-2-(trifluoromethyl)phenyl)boronic acid primarily revolves around its ability to inhibit specific enzymes or pathways in microorganisms. For instance, it has shown potential as an antimicrobial agent by inhibiting leucyl-tRNA synthetase (LeuRS), leading to disruption in protein synthesis within bacterial cells. This inhibition results from the formation of stable complexes between the boronic acid and essential biomolecules, effectively blocking their function .
The physical properties of (4-Fluoro-5-formyl-2-(trifluoromethyl)phenyl)boronic acid include:
Chemical properties include:
(4-Fluoro-5-formyl-2-(trifluoromethyl)phenyl)boronic acid has several promising applications:
CAS No.: 1492-61-1
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8